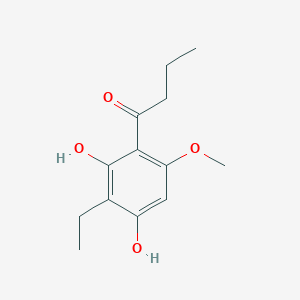

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one

Descripción

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one is a naturally occurring aromatic hydroxyketone with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol (CAS: 159686-24-5) . It is characterized by a substituted phenyl ring bearing ethyl, hydroxyl, and methoxy groups at positions 3, 2/4, and 6, respectively, and a four-carbon ketone chain. This compound has been identified in plant extracts, such as Rhinacanthus nasutus leaves, where it was detected via UHPLC-MS/MS QToF analysis with 96.4% purity . Its structural complexity and bioactivity make it a subject of interest in phytochemistry and drug discovery, particularly for antioxidant and antiproliferative applications .

Propiedades

IUPAC Name |

1-(3-ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-6-9(14)12-11(17-3)7-10(15)8(5-2)13(12)16/h7,15-16H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQAKVFPDMDUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C(=C1O)CC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347151 | |

| Record name | Deoxyphomalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159686-24-5 | |

| Record name | Deoxyphomalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur.

Biochemical Pathways

It has been found in various tissues of the bombus terrestris (bumblebee), suggesting it may play a role in certain metabolic processes within these organisms.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolomics and natural product pathways. The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways. Additionally, it has been observed to impact cellular metabolism by altering the levels of certain metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby influencing cellular functions and metabolic pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have also been noted, with changes in cellular metabolism and gene expression observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects may be observed, including alterations in gene expression and metabolic flux. Threshold effects have been noted, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its role in modulating biochemical reactions and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can influence its overall effect on cellular functions and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Actividad Biológica

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one, also known as desmethylelacridin, is an organic compound classified as an aryl ketone. Its molecular formula is C13H18O4, and it features a complex structure with various substituents that confer significant biological activity. This compound is naturally found in plants such as Dryopteris austriaca and Leucosidea sericea, although its specific biological roles in these species are not well understood.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria. For instance, compounds structurally similar to desmethylelacridin have shown minimum inhibitory concentration (MIC) values ranging from 3.13 to 25.0 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Bacteria |

|---|---|---|

| Desmethylelacridin | 10 | S. aureus |

| Compound X | 3.13 | Tetragenococcus halophilus |

| Compound Y | 25 | E. coli |

Cytotoxic Effects

In addition to its antimicrobial properties, desmethylelacridin has been evaluated for cytotoxic effects against human cancer cell lines. Studies indicate varying degrees of cytotoxicity, with specific derivatives exhibiting IC50 values around 3.97 μg/mL against leukemia cells . This suggests potential applications in cancer therapeutics.

The biological activity of desmethylelacridin may be attributed to its ability to interact with cellular components through hydrogen bonding and other chemical interactions facilitated by its hydroxyl and methoxy groups. These interactions can disrupt cellular functions in pathogens and cancer cells alike.

Application in Aquaculture

A recent case study explored the use of this compound as a feed additive in aquaculture, specifically for enhancing skin color in Takifugu fasciatus. The study identified differentially expressed metabolites associated with skin pigmentation, suggesting that this compound may play a role in melanin synthesis and could be beneficial for cultivating fish with desired aesthetic traits .

Implications for Health

Preliminary studies have suggested potential health benefits associated with the consumption of compounds like desmethylelacridin found in certain plants. These benefits may include antioxidant properties and anti-inflammatory effects, although further research is necessary to fully elucidate these mechanisms .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one is C13H18O4. The compound features:

- Functional Groups : Hydroxyl (-OH), methoxy (-OCH3), and a ketone group (C=O).

- Structural Characteristics : The presence of an ethyl group enhances its lipophilicity, which may influence its biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that the compound has significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases.

- Antimicrobial Properties : Initial investigations have shown that it possesses antimicrobial activity against various pathogens.

Metabolomics

Due to its structural features, this compound is increasingly being studied in the context of metabolomics. It can serve as a biomarker or a metabolite in various biological systems, contributing to the understanding of metabolic pathways involving phenolic compounds .

Synthetic Routes

Various synthetic methods have been explored for producing this compound. Common approaches include:

- Chemical Synthesis : Utilizing starting materials that undergo hydroxylation and methoxylation reactions to yield the desired compound.

- Natural Extraction : Isolated from plants such as Dryopteris austriaca and Leucosidea sericea, although the yield and purity from natural sources can vary significantly .

Interaction Studies

Interaction studies involving this compound focus on how it behaves in combination with other bioactive compounds. These studies are crucial for understanding synergistic effects that may enhance its therapeutic efficacy.

Comparación Con Compuestos Similares

Substituted Phenylbutanones

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one Molecular Formula: C₁₇H₁₈O₅ Key Features: Shorter ketone chain (propanone vs. butanone) and additional 4-methoxyphenyl substitution. Bioactivity: Exhibits antiproliferative activity, isolated from S. thorelii . Comparison: The ethyl group in the target compound may enhance lipophilicity and membrane permeability compared to this analogue .

1-(3,5-Dibromo-2,4-dihydroxy-6-methoxyphenyl)-1-hexanone (Br-DIF-1) Molecular Formula: C₁₃H₁₆Br₂O₄ Key Features: Bromine substituents at positions 3 and 5; hexanone chain. Bioactivity: Acts as a differentiation-inducing factor in Dictyostelium discoideum .

1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one Molecular Formula: C₁₀H₁₀Cl₂O₂ Key Features: Chlorine substituents at positions 3 and 5; lacks methoxy and ethyl groups. Bioactivity: Limited data, but halogenation typically enhances antimicrobial activity .

Dihydrochalcone Derivatives

(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one Molecular Formula: C₁₈H₁₈O₆ Key Features: α,β-unsaturated ketone system with dimethoxyphenyl substitution. Bioactivity: First reported antiproliferative agent from S. thorelii . Comparison: The conjugated double bond in this compound may enhance reactivity and interaction with cellular targets compared to the saturated butanone chain in the target molecule .

1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one Derivatives

- Example : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C₂₀H₁₄BrN₃O₃

- Key Features : Pyridine ring fused with substituted phenyl groups.

- Bioactivity : Displays 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid .

- Comparison : The heterocyclic scaffold in this derivative broadens its mechanism of action compared to the simpler hydroxyketone structure of the target compound .

Physicochemical and Bioactivity Comparison Table

Key Research Findings

Antioxidant Activity: The target compound’s high purity in R. In contrast, pyridine-carbonitrile derivatives of simpler hydroxyketones show measurable antioxidant effects (up to 79.05%) .

Antiproliferative Potential: While the target compound’s bioactivity is inferred from structural analogs, dihydrochalcones like (2E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one exhibit confirmed antiproliferative effects, likely due to their conjugated systems .

Halogenation Effects : Brominated or chlorinated derivatives (e.g., Br-DIF-1) demonstrate enhanced biological specificity, suggesting that halogenation of the target compound could be a viable strategy for optimizing activity .

Q & A

Basic Questions

How can the crystal structure of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one be determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the three-dimensional structure. Use the SHELX suite (e.g., SHELXD for phase solution and SHELXL for refinement) to process diffraction data, leveraging its robustness for small molecules . Key parameters include hydrogen bonding between hydroxyl and methoxy groups, which stabilize the molecular conformation. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

What spectroscopic techniques are optimal for characterizing this compound’s purity and functional groups?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₃H₁₈O₄) with <5 ppm mass accuracy.

- NMR: Assign peaks using ¹H-¹³C HSQC and HMBC for correlation between hydroxyl (δ 10–12 ppm), methoxy (δ 3.3–3.8 ppm), and carbonyl (δ 190–210 ppm) groups .

- FT-IR: Identify O–H stretches (3200–3600 cm⁻¹) and conjugated ketone C=O (1650–1700 cm⁻¹).

How can this compound be synthesized, and what are critical reaction conditions?

Methodological Answer:

A plausible route involves Friedel-Crafts acylation of a substituted resorcinol derivative. For example:

Protect hydroxyl groups with benzyl ethers to direct regioselectivity.

React 3-ethyl-2,4-dihydroxy-6-methoxybenzene with butyryl chloride under Lewis acid catalysis (AlCl₃, 0–5°C).

Deprotect using catalytic hydrogenation (Pd/C, H₂). Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

What mechanisms underlie the antifungal activity of this compound in grapevine trunk diseases?

Methodological Answer:

Studies suggest it disrupts fungal membrane integrity via chelation of metal ions (e.g., Fe³⁺) critical for pathogenicity enzymes. Design experiments to:

- Quantify reactive oxygen species (ROS) production in Eutypa lata cultures using fluorescence probes (e.g., DCFH-DA).

- Perform gene expression analysis (RNA-seq) to identify downregulated virulence genes (e.g., laccases) under sublethal doses .

- Validate using knockout mutants or enzyme inhibition assays.

How can conflicting data on its redox behavior in analytical studies be resolved?

Methodological Answer:

Contradictions in redox potentials may arise from solvent polarity or pH variations. Standardize conditions:

- Use cyclic voltammetry in buffered aqueous-organic media (e.g., PBS/MeOH, pH 7.4).

- Compare with reference antioxidants (e.g., Trolox) to calibrate oxidation peaks.

- Apply density functional theory (DFT) to model electron transfer pathways, focusing on hydroxyl group ionization states .

What metabolic pathways degrade this compound in soil bacteria, and how can they be studied?

Methodological Answer:

Analogous to nicotine degradation in Arthrobacter nicotinovorans, hypothesize enzymatic oxidation of the butanone chain:

- Screen for homologs of 6-hydroxypseudooxynicotine dehydrogenase (EC 1.5.99.14), which oxidizes similar ketones .

- Use ¹⁴C-labeled compound in soil microcosms to track mineralization (CO₂ release).

- Perform metatranscriptomics to identify upregulated dioxygenases or hydrolases in enriched microbial consortia.

Methodological Challenges

How to address poor solubility in aqueous media for bioactivity assays?

Methodological Answer:

- Use co-solvents (e.g., DMSO ≤1% v/v) with controls to exclude solvent toxicity.

- Formulate as nanoparticles via solvent evaporation or ionic gelation (e.g., chitosan carriers).

- Assess solubility-pH profiles: Ionize hydroxyl groups (pKa ~8–10) by adjusting pH to 8.5–9.0 .

What strategies improve HPLC resolution of structurally similar dihydrochalcones?

Methodological Answer:

- Column: C18 with 2.6 µm core-shell particles for high efficiency.

- Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.

- Detection: UV at 280 nm (aryl ketone absorption) coupled with charged aerosol detection (CAD) for non-chromophoric analogs .

Critical Analysis of Evidence

- Structural Data: and provide complementary NMR and crystallographic data but lack full deposition codes (e.g., CCDC entries), necessitating independent validation .

- Biosynthesis Gaps: While fungal metabolite roles are hypothesized ( ), enzymatic pathways remain uncharacterized. Prioritize heterologous expression of putative polyketide synthases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.